molecular formula C10H10F3N3O B1418167 1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 832727-80-7

1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Numéro de catalogue: B1418167
Numéro CAS: 832727-80-7
Poids moléculaire: 245.2 g/mol
Clé InChI: LLQNZOYJYIZTGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Classification and Nomenclature

The compound 1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS: 832727-80-7) belongs to the pyrazolopyridine family, characterized by a fused bicyclic system of pyrazole and pyridine rings. Its IUPAC name derives from the following features:

  • Core structure : Pyrazolo[3,4-b]pyridin-6-one, where the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 4–7) at carbon atoms 3 and 4.
  • Substituents :
    • 1-Ethyl group at position 1 of the pyrazole ring.
    • 3-Methyl group at position 3 of the pyrazole ring.
    • 4-Trifluoromethyl group at position 4 of the pyridine ring.
Position Substituent Role in Structure-Activity Relationships
1 Ethyl Enhances lipophilicity and metabolic stability.
3 Methyl Moderates electronic effects on the pyrazole ring.
4 Trifluoromethyl Improves bioavailability and target binding via hydrophobic interactions.

The trifluoromethyl group is particularly notable for its electron-withdrawing properties, which influence the compound’s reactivity and pharmacokinetic profile.

Historical Development of Pyrazolopyridine Research

The exploration of pyrazolopyridines began in the late 19th century with Ludwig Knorr’s synthesis of pyrazole derivatives. Key milestones include:

  • 1883 : Knorr’s pioneering work on pyrazole synthesis laid the groundwork for fused heterocycles.
  • 1959 : Isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, highlighting biological relevance.
  • 2008 : Development of one-pot synthesis methods for pyrazolo[3,4-b]pyridin-6-ones using ionic liquids, improving yield and selectivity.
  • 2023 : Advancements in asymmetric synthesis via N-heterocyclic carbene catalysis, enabling enantioselective production of chiral derivatives.

For This compound , synthetic breakthroughs include:

  • 2019 : Identification as a microtubule polymerization inhibitor with anticancer activity.
  • 2022 : Optimization of MNK1/2 kinase inhibitors using its 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold.

Significance in Heterocyclic Chemistry

Pyrazolo[3,4-b]pyridin-6-ones are prized for their:

  • Diverse Reactivity : The fused ring system participates in cycloadditions, nucleophilic substitutions, and cross-coupling reactions.
  • Tautomerism : Exists in equilibrium between 1H and 2H tautomers, influencing electronic properties and binding modes.
  • Fluorescence : Derivatives emit light at 409–440 nm, making them useful in bioimaging and optoelectronics.

The compound’s trifluoromethyl group further enhances its utility in:

  • Enzyme Inhibition : Disrupts hydrophobic pockets in kinases (e.g., MNK1/2).
  • Material Science : Serves as a building block for luminescent polymers.

Position in Medicinal Chemistry Literature

This derivative has garnered attention for its therapeutic potential:

Therapeutic Applications

  • Anticancer Agents :
    • Inhibits tubulin polymerization (IC~50~ = 3.30 μM against MDA-MB-231 cells).
    • Overcomes multidrug resistance in breast cancer models.
  • Kinase Inhibitors :
    • Targets MNK1/2 kinases (IC~50~ = 0.69 μM for MNK1), suppressing eIF4E phosphorylation.
    • Shows 14-fold selectivity for MNK1 over MNK2.
  • Antibacterial Adjuvants : Restores β-lactam efficacy in OXA-48-producing bacteria.

Case Studies

  • EB1 : A 4,6-diphenyl derivative, inhibits MNK1/2 and reduces tumor growth in vivo.
  • I2 : Demonstrates potent cytotoxicity against adriamycin-resistant cells via microtubule destabilization.
Application Mechanism Biological Target
Anticancer Tubulin binding Microtubule assembly
Kinase inhibition ATP-competitive binding MNK1/2 kinases
Antibacterial β-Lactamase inhibition OXA-48 enzyme

The trifluoromethyl group’s role in enhancing metabolic stability and target affinity underscores its importance in drug design.

Propriétés

IUPAC Name

1-ethyl-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-3-16-9-8(5(2)15-16)6(10(11,12)13)4-7(17)14-9/h4H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQNZOYJYIZTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl, methyl, and trifluoromethyl groups. Key steps may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Alkylation: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be considered.

Analyse Des Réactions Chimiques

Functionalization Reactions

The compound can undergo various functionalization reactions that enhance its biological activity:

  • Bromination : Bromination can be performed using reagents like phosphorus oxybromide (POBr₃) to introduce bromine substituents at specific positions on the pyrazolo[3,4-b]pyridine ring system .

  • Cyanation : The introduction of cyano groups can be achieved using trimethylsilyl cyanide (TMS-CN), which allows for further transformations into amides or carboxylic acids .

Reaction Mechanisms

The mechanisms of these reactions often involve nucleophilic attacks on electrophilic centers within the pyrazolo[3,4-b]pyridine structure:

  • Nucleophilic Attack : In cyclization reactions, nucleophiles derived from the pyrazole ring attack the electrophilic carbon atoms in the malonate or other substrates, leading to the formation of new carbon-carbon bonds.

  • Electrophilic Aromatic Substitution : In functionalization reactions such as bromination or cyanation, the electrophile (Br or CN) attacks the aromatic system of the pyrazolo[3,4-b]pyridine, resulting in substitution at specific positions based on regioselectivity influenced by existing substituents.

Table 2: Key Reaction Mechanisms

Mechanism TypeDescription
Nucleophilic AttackNucleophile from pyrazole attacks electrophilic carbon in malonate or similar substrates.
Electrophilic Aromatic SubstitutionElectrophiles (Br or CN) replace hydrogen atoms on the aromatic ring of pyrazolo[3,4-b]pyridine.

Activité Biologique

1-Ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. The compound can be synthesized through methods such as microwave-assisted synthesis or traditional reflux techniques, yielding high purity products characterized by techniques including NMR spectroscopy and mass spectrometry .

Anticancer Properties

Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, derivatives have shown to inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies have demonstrated that certain pyrazolo compounds can inhibit epidermal growth factor receptor (EGFR) with IC50 values comparable to established anticancer agents like Tamoxifen .

Table 1: Biological Activity of Pyrazolo Compounds

CompoundActivityIC50 (nM)
7dEGFR Inhibition59.24
7fEGFR Inhibition70.3
TamoxifenEGFR Inhibition69.1

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo compounds have also been studied for their anti-inflammatory effects. The presence of the trifluoromethyl group appears to enhance these activities by modulating inflammatory pathways in cellular models .

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

  • Study on EGFR Inhibition : A study demonstrated that specific derivatives exhibited potent inhibitory effects on EGFR signaling pathways. Compound 7d showed remarkable inhibition with an IC50 value of 59.24 nM compared to other tested compounds .
  • Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of pyrazolo derivatives in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines when treated with these compounds, suggesting their potential use in treating inflammatory diseases .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one exhibit significant anticancer properties. The incorporation of trifluoromethyl groups is believed to enhance the interaction with biological targets such as kinases and other enzymes involved in cancer progression. For instance:

  • A study demonstrated that derivatives of pyrazolo-pyridines showed potent inhibition against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antimicrobial Properties

Pyrazole derivatives have been reported to possess antimicrobial activities. The presence of the trifluoromethyl group may contribute to enhanced activity against bacterial strains. This has implications for developing new antibiotics in an era of increasing resistance to existing drugs .

Neuroprotective Effects

There is emerging evidence that pyrazolo compounds can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Photovoltaic Applications

Research indicates that incorporating this compound into polymer blends can improve charge transport and stability in solar cells. The trifluoromethyl group enhances the overall electronic properties, making it a candidate for next-generation photovoltaic materials .

Case Study 1: Anticancer Screening

A detailed screening of various pyrazolo-pyridine derivatives was conducted against multiple cancer cell lines. The study highlighted that the introduction of trifluoromethyl groups significantly increased cytotoxicity compared to non-fluorinated analogs. The results suggest a promising avenue for further development into therapeutic agents .

CompoundCell Line TestedIC50 (µM)
ControlMCF-715
Compound AMCF-75
Compound BHeLa7

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound displayed potent inhibitory effects with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Control32S. aureus
Compound C8S. aureus
Compound D16E. coli

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

The pyrazolo[3,4-b]pyridin-6-one scaffold is highly modular, with substituents significantly influencing physical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Properties of Selected Pyrazolo[3,4-b]pyridin-6-one Derivatives
Compound Name Molecular Formula Substituents Melting Point (°C) Key References
Target Compound C₁₀H₁₀F₃N₃O 1-Ethyl, 3-methyl, 4-CF₃ N/A
4-(4-Chlorophenyl)-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one (8e) C₁₉H₁₂ClN₃O 4-(4-Cl-C₆H₄), 1-Ph, 5-CN 276–277
5-Cyano-3-methyl-4-(4-nitrophenyl)-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one (8f) C₁₉H₁₁N₄O₃ 4-(4-NO₂-C₆H₄), 1-Ph, 5-CN 291–294
1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CID 118) C₁₃H₁₀F₃N₃O 1-Ph, 4-CF₃ N/A
3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one C₁₀H₁₀F₃N₃O 3-Me, 4-Me, 2-CF₃CH₂ N/A

Key Observations :

  • Electron-Withdrawing Groups: Compounds with -CF₃ (e.g., target compound, CID 118) or -NO₂ (8f) substituents exhibit higher melting points compared to non-fluorinated analogs, likely due to enhanced dipole interactions and crystal packing efficiency .
  • Solubility : The ethyl group in the target compound may improve solubility in organic solvents compared to bulkier aryl substituents (e.g., 8e, 8f).

Q & A

Q. Advanced Research Focus

  • Quantum Chemical Studies: Density Functional Theory (DFT) at the B3LYP level calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), polarizability (≈280 a.u.), and hyperpolarizability (β ≈ 1.5 × 1030^{-30} esu), indicating nonlinear optical potential .
  • Reactivity Descriptors: Local softness (s ≈ 0.45) and Fukui indices identify C7 as a nucleophilic attack site, guiding derivatization strategies .
  • Solvent Effects: Polarizable Continuum Model (PCM) simulations in methanol show redshifted UV-Vis absorption (λmax ≈ 320 nm) compared to gas phase .

How do substituent modifications influence biological activity and physicochemical properties?

Advanced Research Focus
Derivatives with varied substituents (e.g., difluoromethyl, cyclopropyl) exhibit distinct bioactivity:

SubstituentBiological ActivityKey Finding
4-(Difluoromethyl)Antimicrobial (MIC ≈ 8 µg/mL)Enhanced lipophilicity (logP ≈ 2.1)
3-CyclopropylCTLA-4 inhibition (IC₅₀ ≈ 0.8 µM)Improved solubility (≈12 mg/mL)
6-PhenylAnticancer (IC₅₀ ≈ 15 µM)Reduced metabolic stability

SAR Insights:

  • Trifluoromethyl at C4 enhances electron-withdrawing effects, stabilizing π-π stacking in enzyme binding pockets .
  • Ethyl/methyl groups at N1 and C3 improve pharmacokinetic profiles by reducing CYP450-mediated oxidation .

What challenges arise in assessing biological activity, and how are they methodologically addressed?

Q. Advanced Research Focus

  • Selectivity Issues: Off-target effects (e.g., kinase inhibition) are mitigated via molecular docking (AutoDock Vina) to validate binding to CTLA-4 (ΔG ≈ -9.2 kcal/mol) .
  • Toxicity Profiling: Ames tests and hERG channel screening (IC₅₀ > 30 µM) ensure low genotoxicity and cardiotoxicity .
  • In Vivo Limitations: Poor bioavailability (F ≈ 22% in rats) is addressed via prodrug strategies (e.g., esterification at C7 increases F to 48%) .

How are reaction intermediates and byproducts characterized in multi-step syntheses?

Q. Advanced Research Focus

  • LC-MS Tracking: Intermediates like ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate (m/z 325.1) are monitored in real-time to optimize reaction progression .
  • Byproduct Analysis: Tandem MS identifies dimeric side products (e.g., m/z 650.3) formed via Michael addition, minimized by controlling stoichiometry (1:1.05 ratio) .

What are the best practices for storage and handling to ensure compound stability?

Q. Basic Research Focus

  • Storage: Sealed containers under inert gas (N2_2) at 2–8°C prevent hydrolysis of the trifluoromethyl group .
  • Handling: Use of PPE (gloves, goggles) and fume hoods is mandatory due to potential irritancy (H315/H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.